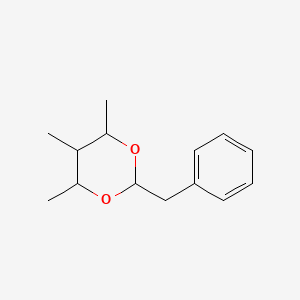
1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4,5,6-trimethyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 . It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is characterized by its dioxane ring structure, which is substituted with benzyl and methyl groups, making it a unique and interesting molecule for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl alcohol with 4,5,6-trimethyl-1,3-dioxane-2-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
2-Benzyl-4,5,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols .
科学研究应用
2-Benzyl-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism by which 2-Benzyl-4,5,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s dioxane ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The benzyl and methyl groups also play a role in modulating its chemical properties and biological activities .
相似化合物的比较
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound shares a similar dioxane ring structure but differs in the substitution pattern.
1,3-Dioxane, 2,4,6-trimethyl-: Another compound with a dioxane ring and methyl substitutions, but with different positioning of the substituents.
Uniqueness
2-Benzyl-4,5,6-trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
65416-20-8 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-benzyl-4,5,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-10-11(2)15-14(16-12(10)3)9-13-7-5-4-6-8-13/h4-8,10-12,14H,9H2,1-3H3 |
InChI 键 |
SZDSPAWGINTJBP-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(OC1C)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



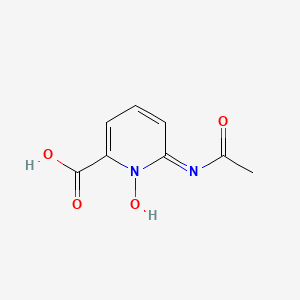
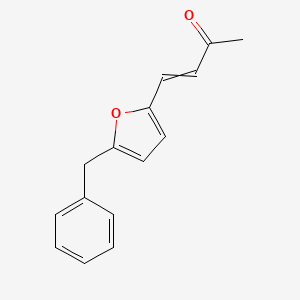

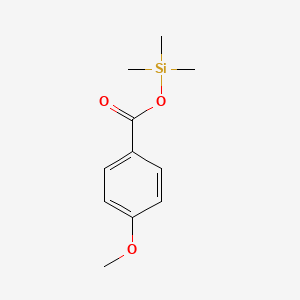
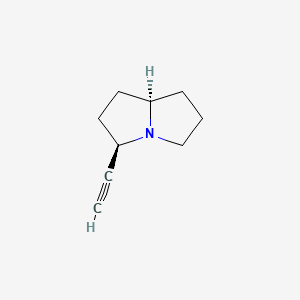
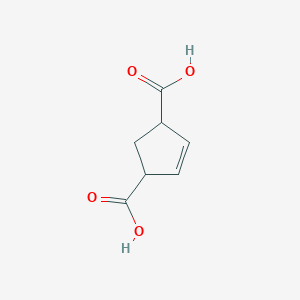
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)

![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
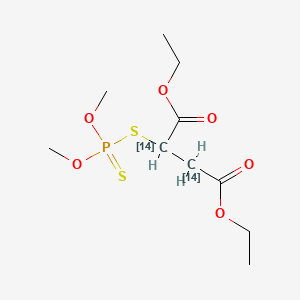
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
